6-Ethynylisoquinoline

Vue d'ensemble

Description

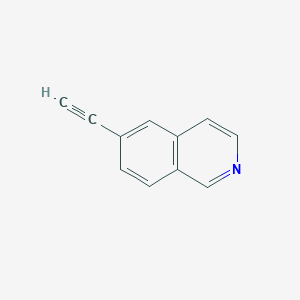

6-Ethynylisoquinoline is a heterocyclic organic compound belonging to the isoquinoline family. It is characterized by the presence of an ethynyl group attached to the sixth position of the isoquinoline ring. This compound is a yellow crystalline solid, soluble in organic solvents, and has garnered significant attention due to its potential biological and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylisoquinoline typically involves the reaction of 6-(2-(trimethylsilyl)ethynyl)isoquinoline with potassium carbonate in methanol. The reaction is carried out for one hour, followed by dilution with ethyl acetate and water, and subsequent purification through flash chromatography on silica gel .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to achieve the desired yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Ethynylisoquinoline undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The isoquinoline ring can be reduced under specific conditions to yield tetrahydroisoquinoline derivatives.

Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted isoquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the isoquinoline ring.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Applications De Recherche Scientifique

6-Ethynylisoquinoline and its derivatives have been studied for various biological activities, including:

- Antitumor Activity : Research indicates that isoquinoline derivatives exhibit significant antitumor properties. For instance, compounds derived from isoquinoline structures have shown efficacy against various cancer cell lines, highlighting their potential as chemotherapeutic agents .

- Antimicrobial Properties : Isoquinoline alkaloids have demonstrated antibacterial and antifungal activities. Studies have reported that certain derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their utility in treating infections .

- Neuroprotective Effects : Some isoquinoline compounds have been investigated for their neuroprotective properties. They may offer therapeutic benefits in neurodegenerative diseases by modulating neuroinflammatory pathways .

Synthesis and Structural Modifications

The synthesis of this compound often involves innovative chemical strategies that enhance its biological activity. Recent advancements include:

- Total Synthesis Techniques : Researchers have developed efficient synthetic routes to produce this compound, allowing for structural modifications that improve its pharmacological profile. Techniques such as microwave-assisted synthesis and multicomponent reactions are commonly employed .

- Crystal Structure Analysis : Understanding the crystal structure of this compound is crucial for elucidating its interaction with biological targets. X-ray crystallography studies provide insights into the molecular geometry and potential binding sites for drug design .

Case Studies

Several case studies illustrate the applications of this compound in drug discovery:

-

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal reported the synthesis of a series of this compound derivatives, which were evaluated for their cytotoxic effects against human cancer cell lines. The most potent compound exhibited IC50 values in the low micromolar range, indicating strong anticancer activity . -

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound derivatives against resistant bacterial strains. The results demonstrated significant inhibition rates, suggesting potential applications in developing new antibiotics .

Mécanisme D'action

The mechanism of action of 6-Ethynylisoquinoline involves its interaction with specific molecular targets and pathways. For instance, in its potential antimalarial activity, it may inhibit key enzymes or pathways essential for the survival and replication of the Plasmodium parasite . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Isoquinoline: The parent compound of 6-Ethynylisoquinoline, lacking the ethynyl group.

6-Chloroisoquinoline: A similar compound with a chlorine atom at the sixth position instead of an ethynyl group.

6-Methylisoquinoline: A compound with a methyl group at the sixth position.

Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

6-Ethynylisoquinoline is a compound that has garnered attention due to its potential biological activities, particularly within the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Isoquinoline Alkaloids

Isoquinoline alkaloids are a significant class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. They have been studied extensively for their potential therapeutic applications, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects . this compound, as a derivative of isoquinoline, shares these properties and has been the subject of various research studies.

Biological Activities

Antitumor Activity

Research has indicated that isoquinoline derivatives exhibit promising antitumor activity. A study highlighted the structural relationship between isoquinoline derivatives and their anticancer efficacy, suggesting that modifications at specific positions can enhance their bioactivity . For this compound, preliminary data suggest it may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Antibacterial Properties

this compound has also been evaluated for its antibacterial properties. Isoquinoline derivatives have shown effectiveness against various bacterial strains. For instance, studies indicate that certain isoquinolines exhibit significant activity against Gram-positive and Gram-negative bacteria . The specific antibacterial mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of isoquinoline derivatives has been well-documented. Research indicates that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . this compound may exhibit similar properties, contributing to its therapeutic potential in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : It may activate intrinsic pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound could interfere with key regulatory proteins involved in cell cycle progression.

- Inhibition of Enzymatic Activity : Similar to other isoquinolines, it may inhibit enzymes involved in inflammation or bacterial metabolism.

Case Studies

- Antitumor Efficacy : In a controlled study on various cancer cell lines, this compound demonstrated dose-dependent inhibition of cancer cell growth. The compound was found to significantly reduce viability in breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity.

- Antibacterial Activity : A comparative study assessed the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a marked reduction in bacterial growth with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

- Anti-inflammatory Response : In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages revealed that this compound effectively reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Data Summary

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 6-Ethynylisoquinoline with high purity, and how can reproducibility be ensured?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, catalyst loading, and solvent polarity). Use stepwise purification (e.g., column chromatography followed by recrystallization) to isolate the compound. Document all parameters (e.g., reaction time, molar ratios) and validate purity via HPLC or GC-MS. Reproducibility hinges on detailed procedural records, including deviations and troubleshooting steps, as outlined in experimental reporting standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135), FT-IR, and high-resolution mass spectrometry (HRMS) for structural confirmation. For ambiguous peaks (e.g., overlapping signals in aromatic regions), employ 2D NMR (COSY, HSQC) or computational simulations (DFT) to resolve conflicts. Cross-validate results with literature data and report anomalies with error margins .

Q. How can researchers design a pilot study to assess the stability of this compound under varying storage conditions?

- Methodological Answer : Use accelerated stability testing by exposing the compound to stressors (light, humidity, temperature gradients). Monitor degradation via UV-Vis spectroscopy or TLC at fixed intervals. Include control samples and triplicate measurements to account for variability. Statistical tools (e.g., ANOVA) can identify significant degradation pathways .

Advanced Research Questions

Q. How should contradictory data in existing studies on this compound’s reactivity be systematically analyzed?

- Methodological Answer : Conduct a systematic review (PRISMA framework) to collate studies, categorize discrepancies (e.g., solvent effects vs. catalyst choice), and assess bias (e.g., commercial reagent batches). Use meta-regression to isolate variables causing contradictions. Prioritize studies with transparent methodologies and raw data availability .

Q. What experimental strategies can elucidate the mechanistic role of this compound in catalytic cycloaddition reactions?

- Methodological Answer : Employ kinetic isotope effects (KIE) and trapping experiments to identify intermediates. Combine in-situ FT-IR or Raman spectroscopy to monitor reaction dynamics. Computational modeling (e.g., DFT for transition-state analysis) can validate hypotheses. Replicate results across multiple substrates to rule out substrate-specific artifacts .

Q. How can researchers optimize reaction yields for this compound derivatives while minimizing byproduct formation?

- Methodological Answer : Use Design of Experiments (DoE) to model interactions between variables (e.g., temperature, catalyst loading). Apply response surface methodology (RSM) to identify optimal conditions. Characterize byproducts via LC-MS and adjust reaction pathways (e.g., protective group strategies) to suppress their formation .

Q. What advanced analytical approaches are recommended for detecting trace impurities in this compound batches?

- Methodological Answer : Implement hyphenated techniques like LC-QTOF-MS or GC×GC-MS for high-sensitivity detection. Couple with chemometric analysis (PCA, PLS-DA) to distinguish impurities from noise. Validate methods using spiked samples and report limits of detection (LOD) and quantification (LOQ) .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in biological assay results involving this compound?

- Methodological Answer : Standardize assay protocols (e.g., cell line passage number, incubation time) and include internal controls (e.g., reference inhibitors). Use robust statistical tests (e.g., mixed-effects models) to account for batch effects. Pre-register experimental designs to reduce selective reporting .

Q. What frameworks are suitable for integrating computational and experimental data in studies of this compound’s electronic properties?

- Methodological Answer : Combine DFT-predicted molecular orbitals with experimental UV-Vis and electrochemical data (cyclic voltammetry). Use Bland-Altman plots to assess agreement between computational and empirical results. Discrepancies may indicate solvation effects or basis set limitations .

Q. Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when publishing studies on this compound?

- Methodological Answer : Disclose all funding sources and potential conflicts of interest. Share synthetic protocols and characterization data in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition. Cite primary literature over reviews to credit original methodologies .

Propriétés

IUPAC Name |

6-ethynylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-3-4-11-8-12-6-5-10(11)7-9/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAVHAJIBKHAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728454 | |

| Record name | 6-Ethynylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015070-57-1 | |

| Record name | 6-Ethynylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.